An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dibromohexane
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-dibromohexane. The document details the primary synthetic routes, including stereoselective methods, and presents a thorough compilation of its physical and spectroscopic properties. Detailed experimental protocols, data tables for easy comparison, and visualizations of reaction pathways are included to support researchers in the fields of organic synthesis and drug development.
Introduction
2,3-Dibromohexane is a vicinal dihalide of significant interest in synthetic organic chemistry. Its two stereocenters give rise to a pair of diastereomers, the erythro and threo forms, each existing as a pair of enantiomers. This stereochemical complexity, coupled with the reactivity of the carbon-bromine bonds, makes 2,3-dibromohexane a versatile intermediate for the synthesis of a variety of organic compounds, including alkenes, alkynes, and other functionalized hexanes. This guide aims to provide a detailed resource on the synthesis and characterization of 2,3-dibromohexane.
Synthesis of 2,3-Dibromohexane
The most common and direct method for the synthesis of 2,3-dibromohexane is the electrophilic addition of bromine (Br₂) to 2-hexene (B8810679). The stereochemistry of the starting alkene (cis- or trans-2-hexene) dictates the stereochemical outcome of the product.
General Reaction Scheme
The overall reaction involves the addition of a bromine molecule across the double bond of 2-hexene.
Stereoselective Synthesis
The addition of bromine to alkenes typically proceeds via an anti-addition mechanism, leading to a predictable stereochemical outcome.
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From (E)-2-Hexene (trans): The anti-addition of bromine to (E)-2-hexene results in the formation of the meso-like (2R,3S)- and (2S,3R)-2,3-dibromohexane, which are enantiomers of each other, collectively known as the threo diastereomer.
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From (Z)-2-Hexene (cis): The anti-addition of bromine to (Z)-2-hexene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromohexane, known as the erythro diastereomer.[1][2]
Experimental Protocols
This protocol is based on the general procedure for the bromination of alkenes.
Materials:
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(E)-2-Hexene
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Bromine (Br₂)
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Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)
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Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, 10%)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-2-hexene (1.0 eq.) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.0 eq.) in dichloromethane dropwise from the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.
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After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.
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Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by distillation under reduced pressure.
A more environmentally friendly method has been reported for the synthesis of 2,3-dibromohexane from cis-2-hexene (B1348261).[3]
Materials:
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cis-2-Hexene
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Potassium bromide (KBr)
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Dipotassium (B57713) peroxodisulfate (K₂S₂O₈)
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Water
Procedure:
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In a reaction vessel, prepare an aqueous solution of potassium bromide and dipotassium peroxodisulfate.
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Add cis-2-hexene to the aqueous solution.
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Heat the mixture at 60 °C for 12 hours with stirring.
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After cooling, the product can be extracted with a suitable organic solvent.
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The organic layer is then washed, dried, and the solvent evaporated to yield the product. A reported yield for this method is 54% after chromatographic purification.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of 2,3-dibromohexane is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂Br₂ | [4] |
| Molecular Weight | 243.97 g/mol | [4] |
| CAS Number | 6423-02-5 | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 90 °C at 16 mmHg | [4] |
| Density | 1.581 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.503 | [4] |
Spectroscopic Properties
Detailed experimental spectra for 2,3-dibromohexane are not widely available. The following data is a combination of computed values and expected ranges based on analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3-dibromohexane is expected to show complex multiplets due to the diastereotopic nature of the protons adjacent to the stereocenters.
| Proton Assignment (Structure) | Expected Chemical Shift (ppm) | Multiplicity |
| -CH(Br)- | 4.0 - 4.5 | Multiplet |
| -CH₂- (adjacent to C-Br) | 1.8 - 2.2 | Multiplet |
| -CH₂- | 1.4 - 1.7 | Multiplet |
| -CH₃ (adjacent to C-Br) | 1.7 - 2.0 | Doublet |
| -CH₃ (terminal) | 0.9 - 1.1 | Triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the different carbon environments.
| Carbon Assignment (Structure) | Expected Chemical Shift (ppm) |
| -C(Br)- | 50 - 60 |
| -CH₂- (adjacent to C-Br) | 30 - 40 |
| -CH₂- | 20 - 30 |
| -C (terminal) | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dibromohexane is expected to be dominated by C-H and C-Br stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-H bend | 1375 - 1470 | Medium |
| C-Br stretch | 500 - 650 | Strong |
Mass Spectrometry (MS)
The mass spectrum of 2,3-dibromohexane will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks.
| Fragment | Expected m/z | Notes |
| [C₆H₁₂Br₂]⁺ (M⁺) | 242, 244, 246 | Isotopic pattern for two Br atoms |
| [M - Br]⁺ | 163, 165 | Loss of one bromine atom |
| [M - HBr]⁺ | 162, 164 | Loss of hydrogen bromide |
| [C₄H₈Br]⁺ | 135, 137 | Fragmentation of the carbon chain |
Safety and Handling
2,3-Dibromohexane should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of 2,3-dibromohexane. The stereoselective synthesis via the bromination of 2-hexene isomers is the most common route, and a greener alternative has also been presented. The physicochemical and spectroscopic data provided herein will be a valuable resource for chemists working with this compound. Further research to obtain and publish high-resolution experimental spectra would be beneficial to the scientific community.
